Physicochemical Profiling of 8-Aminoquinoline-5-carbonitrile: A Technical Guide
Physicochemical Profiling of 8-Aminoquinoline-5-carbonitrile: A Technical Guide
Topic: Physicochemical properties of 8-aminoquinoline-5-carbonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Aminoquinoline-5-carbonitrile (CAS: 1394084-40-2) is a specialized heterocyclic building block and fluorophore scaffold. Distinguished by its "push-pull" electronic structure—featuring an electron-donating amino group at the 8-position and an electron-withdrawing cyano group at the 5-position—this compound serves as a critical intermediate in the synthesis of metallo-pharmaceuticals and fluorescent chemosensors. This guide details its physicochemical characteristics, synthesis protocols, and application logic in medicinal chemistry.
Chemical Identity & Structural Integrity
| Property | Detail |
| IUPAC Name | 8-Aminoquinoline-5-carbonitrile |
| Common Synonyms | 5-Cyano-8-aminoquinoline; 8-Amino-5-cyanoquinoline |
| CAS Number | 1394084-40-2 |
| Molecular Formula | C₁₀H₇N₃ |
| Molecular Weight | 169.18 g/mol |
| SMILES | Nc1cccc2c(C#N)cccc12 (Isomeric) / NC1=C2N=CC=C(C#N)C2=CC=C1 |
| Structural Class | Quinoline; Aminoquinoline; Benzonitrile derivative |
Electronic Structure & Tautomerism
The 8-aminoquinoline scaffold is rigid and planar. The introduction of the nitrile group at C5 creates a significant dipole moment directed along the short axis of the molecule.
-
Push-Pull System: The C8-amino group acts as a
-donor (+M effect), while the C5-cyano group acts as a -acceptor (-M, -I effects). This conjugation lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the C2/C4 positions and enhancing its utility as a fluorophore via Internal Charge Transfer (ICT). -
Chelation Geometry: The quinoline nitrogen (
) and the amino nitrogen ( ) form a stable 5-membered chelate ring with transition metals (e.g., Zn²⁺, Cu²⁺, Pd²⁺). The 5-cyano substitution electronically tunes this binding affinity by reducing the basicity of the .
Physicochemical Characterization
Solid-State Properties
-
Appearance: Typically a yellow to beige-brown crystalline solid. The color intensity is due to the
and transitions extended by the nitrile conjugation. -
Melting Point: Predicted range 120–135 °C . (Note: The 6-amino isomer melts at ~181 °C; the 5-bromo analog melts at ~117 °C. The 5-cyano derivative is expected to have a higher lattice energy than the bromo-analog due to dipole-dipole interactions).
-
Solubility Profile:
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High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents).
-
Moderate Solubility: Chloroform, Dichloromethane, Methanol (hot).
-
Low Solubility: Water, Hexanes, Diethyl ether.
-
Solution-State Properties & pKa
The acid-dissociation constant (pKa) is a critical parameter for drug design and metal coordination.
| Ionizable Group | Approximate pKa | Mechanistic Insight |
| Quinoline Nitrogen ( | ~2.5 – 3.5 | Significantly lower than unsubstituted 8-aminoquinoline (pKa ~4.9) due to the strong electron-withdrawing nature of the 5-CN group. |
| Aniline Nitrogen ( | < 0 | The amino group is extremely weakly basic; protonation occurs only in superacids. It acts primarily as a hydrogen bond donor. |
Spectral Fingerprints
-
UV-Vis Absorption: Exhibits a bathochromic shift (red shift) compared to 8-aminoquinoline due to the extended conjugation. Typical
in MeOH is expected around 340–360 nm . -
Fluorescence:
-
Free Ligand: Weakly fluorescent in polar protic solvents due to quenching by solvent H-bonding and photoinduced electron transfer (PET).
-
Metal Complex: Upon binding Zn²⁺ or Cd²⁺, fluorescence is significantly enhanced (CHEF effect - Chelation-Enhanced Fluorescence) and often red-shifted due to the ICT character of the 5-cyano group.
-
Synthesis & Purification Protocols
Protocol: Metal-Free C-H Cyanation (Recommended)
Rationale: Traditional Sandmeyer reactions require diazonium intermediates which can be unstable. The modern radical C-H functionalization is safer and more direct.
Reagents:
-
Substrate: 8-Aminoquinoline (1.0 equiv)
-
Reagent: Azobisisobutyronitrile (AIBN) (2.0 equiv) - Source of cyanopropyl radical/CN.
-
Oxidant: Potassium Persulfate (
) (2.5 equiv)[1] -
Solvent: Acetonitrile/Water or DMSO.
Workflow:
-
Dissolution: Dissolve 8-aminoquinoline (1 mmol) in DMSO (5 mL).
-
Addition: Add AIBN (2 mmol) and
(2.5 mmol). -
Reaction: Stir the mixture at 80 °C for 12–24 hours under an inert atmosphere (
). -
Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated
followed by brine. -
Purification: Dry the organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 60:40). -
Yield: Expect 50–70% yield of a yellow solid.
Visualization of Synthesis Logic
Caption: Radical-mediated C-H cyanation pathway avoiding diazonium intermediates.
Applications in Drug Discovery & Sensing
Metallopharmaceutical Chaperones
The 5-cyano-8-aminoquinoline scaffold is a privileged structure for creating "ionophores" that transport metals across cell membranes.
-
Mechanism: The bidentate N,N-chelation binds Cu²⁺ or Zn²⁺. The 5-CN group modulates the lipophilicity (LogP ~1.5–2.0) and reduces the pKa, ensuring the complex remains neutral at physiological pH if the amino group is deprotonated (rare) or if auxiliary anionic ligands are present.
-
Therapeutic Area: Alzheimer’s disease (metal redistribution), Anti-cancer (ribonucleotide reductase inhibition via iron chelation).
Fluorescent Zn²⁺ Sensors
The compound acts as a ratiometric or "turn-on" sensor for Zinc.
-
Logic: The 5-cyano group acts as an electron sink. When Zn²⁺ binds to the N-N pocket, it blocks the lone pair on the quinoline nitrogen, preventing PET quenching and enabling strong fluorescence from the ICT state.
Experimental Workflow: Solubility & Stability Testing
For drug development, establishing the thermodynamic solubility is prerequisite.
Protocol:
-
Preparation: Weigh 5 mg of 8-aminoquinoline-5-carbonitrile into a chemically resistant vial.
-
Solvent Addition: Add 500 µL of PBS (pH 7.4). Vortex for 1 hour at 25 °C.
-
Equilibration: Shake for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter.
-
Quantification: Analyze the supernatant via HPLC-UV (Detection @ 254 nm and 340 nm).
-
Self-Validation: If the peak area is below the Limit of Quantitation (LOQ), repeat with 50% DMSO/PBS to determine kinetic solubility.
Safety & Handling (MSDS Summary)
-
GHS Classification: Warning.
-
Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use strictly in a fume hood. Wear nitrile gloves. Avoid dust formation.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).
References
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Synthesis via C-H Functionalization: Zhao, M., et al. "Metal-free site-selective C–H cyanoalkylation of 8-aminoquinoline and aniline-derived amides with azobisisobutyronitrile."[2] Organic Chemistry Frontiers, 2021. Link
-
Fluorescence Mechanisms: Jiang, P., et al. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Molecules, 2021.[2] Link
-
General Quinoline Properties: NIST Chemistry WebBook, "8-Quinolinamine". Link
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Vendor Data (CAS Verification): BLD Pharm & Bidepharm Product Listings for CAS 1394084-40-2. Link
